KRAS inhibitor-9

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

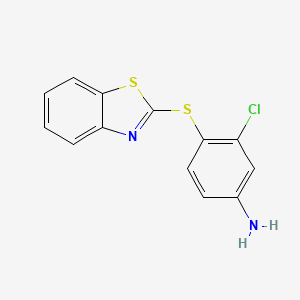

4-(1,3-benzothiazol-2-ylsulfanyl)-3-chloroaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClN2S2/c14-9-7-8(15)5-6-11(9)17-13-16-10-3-1-2-4-12(10)18-13/h1-7H,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTSNLMOLTVGCGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)SC3=C(C=C(C=C3)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClN2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide on the Mechanism of Action of KRAS Inhibitor-9

This technical guide provides a comprehensive overview of the mechanism of action of this compound, a compound identified as a potent inhibitor of KRAS. Due to the limited publicly available data specifically for "this compound," this guide presents the existing information and supplements it with representative data and methodologies from the broader field of KRAS inhibitor research to offer a complete technical context.

Introduction to KRAS and Its Inhibition

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein is a small GTPase that functions as a molecular switch in cellular signaling pathways that control cell proliferation, differentiation, and survival.[1] Mutations in the KRAS gene are among the most common in human cancers, leading to constitutively active KRAS protein that drives tumor growth.[2][3] For decades, KRAS was considered "undruggable" due to its high affinity for GTP and the lack of deep binding pockets on its surface.[4][5] The discovery of a switch-II pocket in the GDP-bound state of the KRAS G12C mutant has led to the development of covalent inhibitors that trap the protein in its inactive state.[6][7]

This compound has been identified as a potent inhibitor of KRAS.[8][9][10] It is described as an allosteric inhibitor that binds to various KRAS mutants, including G12D, G12C, and Q61H, with moderate affinity.[8][9][10] Its mechanism of action involves blocking the formation of the active GTP-bound KRAS and its downstream signaling, ultimately leading to cell cycle arrest and apoptosis.[8][9]

Quantitative Data

The following table summarizes the available quantitative data for this compound.

| Parameter | Value | Target Protein(s) | Assay |

| Binding Affinity (Kd) | 92 μM | KRAS (mutants not specified in this context) | Not specified |

| Binding Affinity | Moderate | KRAS G12D, G12C, Q61H | Not specified |

Mechanism of Action

This compound functions by interfering with the activation of the KRAS protein. In its resting state, KRAS is bound to GDP. Upon stimulation by upstream signals, Guanine Nucleotide Exchange Factors (GEFs) facilitate the exchange of GDP for GTP, leading to a conformational change and the activation of KRAS.[1] Activated, GTP-bound KRAS then interacts with and activates downstream effector proteins, most notably RAF and PI3K, initiating signaling cascades such as the MAPK and PI3K/AKT pathways that promote cell proliferation and survival.[1][2]

This compound is reported to block the formation of GTP-KRAS.[8][9] This suggests that the inhibitor may bind to KRAS in a way that prevents the GDP-GTP exchange, thus keeping the protein in its inactive state. By inhibiting KRAS activation, this compound effectively shuts down the downstream signaling pathways, leading to the observed cellular effects of G2/M cell cycle arrest and apoptosis.[8][9]

Signaling Pathway Diagram

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are not publicly available. Therefore, this section provides representative protocols for key experiments typically used in the preclinical evaluation of KRAS inhibitors.

Biochemical Binding Assay (Surface Plasmon Resonance - SPR)

Objective: To determine the binding affinity (Kd) of the inhibitor to purified KRAS protein.

Methodology:

-

Recombinant KRAS protein (e.g., KRAS G12C) is immobilized on a sensor chip.

-

A series of concentrations of the inhibitor are flowed over the chip surface.

-

The binding and dissociation of the inhibitor are monitored in real-time by detecting changes in the refractive index at the sensor surface.

-

The resulting sensorgrams are fitted to a binding model (e.g., 1:1 Langmuir) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Cellular Proliferation Assay (e.g., CellTiter-Glo®)

Objective: To determine the concentration of the inhibitor that inhibits cell growth by 50% (IC50).

Methodology:

-

KRAS-mutant cancer cells (e.g., NCI-H358 for KRAS G12C) are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are treated with a serial dilution of the inhibitor or vehicle control (DMSO) for a specified period (e.g., 72 hours).

-

The CellTiter-Glo® reagent is added to the wells, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present, an indicator of cell viability.

-

Luminescence is read using a plate reader.

-

The data is normalized to the vehicle control, and the IC50 value is calculated by fitting the dose-response curve to a four-parameter logistic equation.

In Vivo Tumor Xenograft Study

Objective: To evaluate the anti-tumor efficacy of the inhibitor in a living organism.

Methodology:

-

Immunocompromised mice are subcutaneously implanted with human cancer cells harboring a KRAS mutation.

-

Once tumors reach a palpable size (e.g., 100-200 mm³), the mice are randomized into treatment and control groups.

-

The inhibitor is administered to the treatment group via a clinically relevant route (e.g., oral gavage) at one or more dose levels and schedules (e.g., once daily). The control group receives a vehicle.

-

Tumor volume and body weight are measured regularly (e.g., twice weekly).

-

At the end of the study, the percentage of tumor growth inhibition (TGI) is calculated for each dose group relative to the vehicle control.

Experimental Workflow Diagram

Conclusion

This compound is a promising small molecule that targets oncogenic KRAS. Its ability to block the formation of the active GTP-KRAS state and induce apoptosis in cancer cells highlights its therapeutic potential. While the publicly available data on this compound is limited, the established methodologies and understanding of the KRAS signaling pathway provide a solid framework for its further investigation and development. Future studies will be crucial to fully elucidate its binding kinetics, cellular activity across a broader range of KRAS-mutant cell lines, and its in vivo efficacy and safety profile. The continued exploration of novel KRAS inhibitors like this compound is essential in the ongoing effort to provide effective therapies for patients with KRAS-driven cancers.

References

- 1. KRAS: Biology, Inhibition, and Mechanisms of Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Small-Molecule RAS Inhibitors as Anticancer Agents: Discovery, Development, and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Discovery of cell active macrocyclic peptides with on-target inhibition of KRAS signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Real-time monitoring of the reaction of KRAS G12C mutant specific covalent inhibitor by in vitro and in-cell NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Anticancer Efficacy of KRASG12C Inhibitors Is Potentiated by PAK4 Inhibitor KPT9274 in Preclinical Models of KRASG12C-Mutant Pancreatic and Lung Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. glpbio.com [glpbio.com]

- 9. glpbio.com [glpbio.com]

- 10. file.medchemexpress.com [file.medchemexpress.com]

A Technical Guide to the Binding Affinity of Non-Covalent Inhibitors for KRAS G12D

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein is a small GTPase that functions as a critical molecular switch in intracellular signaling pathways, regulating cell proliferation, differentiation, and survival.[1] Mutations in the KRAS gene are among the most common oncogenic drivers in human cancers, with the G12D mutation being particularly prevalent in pancreatic, colorectal, and lung cancers.[1][2] The substitution of glycine with aspartic acid at codon 12 impairs the intrinsic and GAP-mediated GTP hydrolysis, locking KRAS in a constitutively active, GTP-bound state and driving uncontrolled tumor growth.[2]

Historically, the smooth surface of KRAS and its high affinity for GTP have rendered it an "undruggable" target. However, recent breakthroughs in drug discovery have led to the development of inhibitors that can directly target specific KRAS mutants. While covalent inhibitors have shown success against the G12C mutation, targeting the G12D mutation requires a non-covalent approach.[3] This technical guide provides an in-depth overview of the binding affinity of non-covalent inhibitors for the KRAS G12D mutant, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

A specific inhibitor, "KRAS inhibitor-9" (also identified as compound 20 in patent WO2021108683A1), is marketed as a potent KRAS G12D inhibitor.[4] However, as of this writing, specific quantitative binding affinity data and detailed experimental protocols for this compound are not publicly available. Therefore, this guide will utilize data from well-characterized, potent, non-covalent KRAS G12D inhibitors, such as the TH-Z8xx series, to illustrate the principles and methodologies relevant to this class of molecules.

KRAS G12D Signaling Pathways

Activated KRAS G12D propagates downstream signals through multiple effector pathways, primarily the RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, which are central to cell proliferation and survival.[5] Non-covalent inhibitors of KRAS G12D are designed to bind to the mutant protein and disrupt these interactions, thereby inhibiting oncogenic signaling.

Quantitative Binding Affinity of Non-Covalent KRAS G12D Inhibitors

The binding affinity of an inhibitor to its target is a critical determinant of its potency and efficacy. For non-covalent KRAS G12D inhibitors, this is typically quantified by the dissociation constant (KD) or the half-maximal inhibitory concentration (IC50). The following tables summarize the binding affinities of a series of well-characterized non-covalent KRAS G12D inhibitors.

Table 1: Binding Affinity of TH-Z8xx Series Inhibitors to KRAS G12D (GDP-bound)

| Compound | KD (μM) |

| TH-Z816 | 25.8 |

Data from Mao et al. (2022).[6]

Table 2: Inhibitory Activity of Bicyclic Compounds on KRAS G12D

| Compound | IC50 (μM) |

| TH-Z801 | 115 |

| TH-Z816 | 14 |

Data from Mao et al. (2022), measured by SOS-catalyzed nucleotide exchange assay.[6][7]

Experimental Protocols for Determining Binding Affinity

Accurate determination of binding affinity is paramount in the development of KRAS G12D inhibitors. Two common and robust methods are Isothermal Titration Calorimetry (ITC) and SOS-catalyzed nucleotide exchange assays.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change that occurs upon the binding of an inhibitor to its target protein, allowing for the determination of the binding affinity (KD), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).

Detailed Methodology:

-

Protein and Ligand Preparation: Purified KRAS G12D protein is dialyzed against the ITC buffer. The inhibitor is dissolved in the same buffer to minimize heat of dilution effects.

-

ITC Instrument Setup: The sample cell is filled with the KRAS G12D solution, and the injection syringe is filled with the inhibitor solution. The system is allowed to equilibrate to the desired temperature.

-

Titration: A series of small aliquots of the inhibitor solution are injected into the sample cell containing the KRAS G12D protein.

-

Data Acquisition: The heat change associated with each injection is measured by the instrument.

-

Data Analysis: The raw data is integrated to obtain the heat change per injection. This is then plotted against the molar ratio of inhibitor to protein to generate a binding isotherm. The isotherm is fitted to a suitable binding model to determine the KD, stoichiometry, and enthalpy of binding.[6]

SOS-Catalyzed Nucleotide Exchange Assay

This assay measures the ability of an inhibitor to block the exchange of GDP for GTP on KRAS, a process catalyzed by the guanine nucleotide exchange factor (GEF) SOS1. The inhibition of this process is an indicator of the inhibitor's functional activity.

Detailed Methodology:

-

Reagent Preparation: KRAS G12D protein is pre-loaded with GDP. A fluorescently labeled GDP analog is used for detection. The inhibitor is prepared in a suitable solvent.

-

Assay Reaction: KRAS G12D-GDP, SOS1, and the inhibitor at various concentrations are incubated together in a microplate.

-

Initiation of Exchange: The nucleotide exchange reaction is initiated by the addition of the fluorescently labeled GDP.

-

Signal Detection: The fluorescence signal is monitored over time. The rate of nucleotide exchange is determined from the change in fluorescence.

-

Data Analysis: The rate of nucleotide exchange is plotted against the inhibitor concentration to generate a dose-response curve. The IC50 value, which is the concentration of inhibitor required to inhibit 50% of the nucleotide exchange activity, is determined from this curve.[7]

Conclusion

The development of non-covalent inhibitors targeting the KRAS G12D mutation represents a significant advancement in the field of oncology. Understanding the binding affinity of these inhibitors is crucial for their optimization and clinical translation. This technical guide has provided an overview of the quantitative binding data for representative KRAS G12D inhibitors, detailed the experimental protocols used to determine these values, and visualized the relevant biological pathways and experimental workflows. As research in this area continues to progress, the methodologies and principles outlined herein will remain fundamental to the discovery and development of novel and effective therapies for KRAS G12D-driven cancers.

References

- 1. What are KRAS G12D inhibitors and how do they work? [synapse.patsnap.com]

- 2. jetir.org [jetir.org]

- 3. zmsilane.com [zmsilane.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Discovery of High-Affinity Noncovalent Allosteric KRAS Inhibitors That Disrupt Effector Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 6. KRAS(G12D) can be targeted by potent inhibitors via formation of salt bridge - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Selectivity of KRAS G12C Inhibitors: A Technical Guide

An In-depth Analysis of a Representative Covalent Inhibitor, ARS-1620

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selectivity of KRAS G12C inhibitors, with a specific focus on ARS-1620 as a representative compound. While the query specified "KRAS inhibitor-9," publicly available scientific literature does not extensively feature a compound with this exact designation. The name "K-Ras(G12C) inhibitor 9" appears to be a catalog identifier rather than a widely researched molecule. Therefore, this guide will focus on ARS-1620, a well-characterized, potent, and selective covalent inhibitor of the KRAS G12C mutant, to address the core requirements of the topic.

Introduction to KRAS G12C Inhibition

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a small GTPase that functions as a critical molecular switch in cell signaling pathways, regulating cell proliferation, differentiation, and survival. Mutations in the KRAS gene are among the most common in human cancers, with the G12C mutation (a glycine-to-cysteine substitution at codon 12) being particularly prevalent in non-small cell lung cancer (NSCLC). This mutation impairs the intrinsic GTPase activity of KRAS, locking it in a constitutively active, GTP-bound state, which leads to uncontrolled downstream signaling and tumorigenesis.

For decades, KRAS was considered "undruggable" due to its smooth protein surface and picomolar affinity for GTP. The discovery of a cryptic allosteric pocket, known as the switch-II pocket (S-IIP), which is present in the inactive, GDP-bound state of KRAS G12C, has enabled the development of a new class of covalent inhibitors. These inhibitors, such as ARS-1620, specifically and irreversibly bind to the mutant cysteine residue (Cys12), trapping KRAS G12C in its inactive state and blocking its interaction with downstream effectors.

Quantitative Analysis of ARS-1620 Selectivity

The selectivity of a KRAS inhibitor is paramount to its therapeutic window, ensuring that it preferentially targets the mutant oncoprotein while sparing the wild-type (WT) protein and other KRAS mutants, thereby minimizing off-target toxicities. The selectivity of ARS-1620 has been extensively characterized through various biochemical and cell-based assays.

Table 1: Cellular Potency (IC50) of ARS-1620 in Cancer Cell Lines with Different KRAS Genotypes

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of ARS-1620 in a panel of human cancer cell lines with various KRAS mutations. Lower IC50 values indicate higher potency.

| Cell Line | Cancer Type | KRAS Genotype | ARS-1620 IC50 (µM) | Reference |

| NCI-H358 | NSCLC | G12C (homozygous) | 0.4 | [1] |

| NCI-H23 | NSCLC | G12C (heterozygous) | ~1.0 - 2.0 | [2] |

| MIA PaCa-2 | Pancreatic | G12C (heterozygous) | Not specified, but sensitive | [3] |

| A549 | NSCLC | G12S | Inactive | [4] |

| H460 | NSCLC | Q61H | Inactive | [4] |

| H441 | NSCLC | G12V | Inactive | [4] |

Note: IC50 values can vary depending on the assay conditions, such as cell culture format (2D vs. 3D) and incubation time.

Table 2: Biochemical and Kinetic Parameters of ARS-1620

Biochemical assays provide a direct measure of the inhibitor's interaction with the target protein, independent of cellular context.

| Parameter | Description | Value | Assay Type | Reference |

| kobs/[I] | Second-order rate constant for covalent modification of KRAS G12C. | 1,100 ± 200 M-1s-1 | Biochemical | [4] |

| Biochemical IC50 | Concentration of ARS-1620 that inhibits 50% of RAS signaling in vitro. | 120 nM | Biochemical | [5] |

Signaling Pathways and Experimental Workflows

KRAS Signaling Pathway and Mechanism of ARS-1620 Inhibition

KRAS, when activated (GTP-bound), initiates a cascade of downstream signaling events, primarily through the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which drive cell proliferation and survival. ARS-1620 locks KRAS G12C in its inactive (GDP-bound) state, thereby preventing the activation of these downstream pathways.

References

- 1. Cell-type Specific Adaptive Signaling Responses to KRASG12C inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of ARS-1620 analogs as KRas G12C inhibitors with high in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Research Progress of Direct KRAS G12C Mutation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pathology & Oncology Research | The Research Progress of Direct KRAS G12C Mutation Inhibitors [por-journal.com]

- 5. ARS-1620 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

The Enigmatic KRAS Inhibitor-9: A Technical Overview of a Novel Investigational Agent

For Immediate Release

[City, State] – The landscape of targeted cancer therapy is continuously evolving, with significant research efforts focused on developing potent and selective inhibitors of the KRAS oncogene, a critical driver in numerous malignancies. One such emerging molecule, identified as "KRAS inhibitor-9," has garnered attention within the scientific community. This technical guide provides a comprehensive overview of the currently available information on its discovery, synthesis, and biological activity, intended for researchers, scientists, and drug development professionals.

Introduction and Discovery

"this compound," also cataloged as "KRAS G12D inhibitor 9," is a novel small molecule that has been identified as a potent inhibitor of the KRAS protein, with a particular specificity for the G12D mutation.[1][2][3] Its discovery is linked to the patent WO2021108683A1, where it is listed as compound 20.[1][3] The Chemical Abstracts Service (CAS) has assigned the number 2648551-39-5 to this compound. While the initial discovery and patent filing indicate its potential as a therapeutic agent, detailed peer-reviewed publications on its discovery and lead optimization process are not yet publicly available.

Chemical Synthesis

A crucial aspect of any new chemical entity is its synthetic route. At present, a detailed, step-by-step synthesis protocol for this compound is not publicly disclosed in scientific literature. The primary reference to its synthesis is contained within the patent document WO2021108683A1. Researchers interested in the synthesis of this molecule are directed to this patent for information on the potential synthetic pathways and starting materials.

Mechanism of Action and Signaling Pathway

This compound is characterized as an inhibitor of the KRAS G12D mutant protein.[1][2][3] The KRAS protein is a small GTPase that functions as a molecular switch in intracellular signaling. In its active, GTP-bound state, KRAS activates downstream effector pathways, most notably the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are critical for cell proliferation, survival, and differentiation.

Mutations in the KRAS gene, such as the G12D substitution, impair the protein's intrinsic GTPase activity, locking it in a constitutively active state. This leads to aberrant and sustained downstream signaling, driving oncogenesis. This compound is believed to exert its anti-cancer effects by binding to the KRAS G12D protein and disrupting its signaling function. The precise binding mode and whether it targets the active (GTP-bound) or inactive (GDP-bound) state of KRAS G12D have not been detailed in the currently available public information.

The anticipated downstream effect of KRAS G12D inhibition by this compound is the suppression of phosphorylation of key signaling nodes within the MAPK and PI3K-AKT pathways.

Preclinical Biological Data

Publicly available quantitative data on the biological activity of this compound is currently limited. The following table summarizes the known information.

| Parameter | Value | Assay/System | Reference |

| Target | KRAS G12D | Biochemical/Cellular | [1][2][3] |

| Binding Affinity (Kd) | Not Publicly Available | - | - |

| IC50 (Biochemical) | Not Publicly Available | - | - |

| IC50 (Cellular) | Not Publicly Available | - | - |

| Pharmacokinetics | Not Publicly Available | - | - |

Preliminary reports suggest that this compound can induce apoptosis and cause G2/M cell cycle arrest in cancer cells harboring KRAS mutations. However, specific dose-response data and the cell lines used in these experiments are not yet detailed in the public domain.

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of this compound are not yet available in peer-reviewed scientific literature. The following sections provide generalized workflows for key assays that would be essential for the characterization of such an inhibitor.

General Workflow for Synthesis and Purification

The synthesis of a novel small molecule inhibitor like this compound would typically follow a multi-step organic synthesis route.

Western Blotting for pERK Inhibition

A key experiment to confirm the on-target effect of a KRAS inhibitor is to measure the phosphorylation of downstream effectors like ERK.

Protocol Outline:

-

Cell Culture and Treatment: Plate KRAS G12D mutant cancer cells and allow them to adhere. Treat cells with varying concentrations of this compound for a specified time.

-

Cell Lysis: Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE and Western Blotting: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Antibody Incubation: Block the membrane and probe with primary antibodies against phospho-ERK (p-ERK) and total ERK, followed by incubation with HRP-conjugated secondary antibodies.

-

Detection: Visualize bands using a chemiluminescent substrate and quantify band intensities.

Cell Viability Assay

To assess the anti-proliferative effects of the inhibitor, a cell viability assay is performed.

Protocol Outline:

-

Cell Seeding: Seed KRAS G12D mutant and wild-type cells in 96-well plates.

-

Compound Treatment: Treat cells with a serial dilution of this compound for 72 hours.

-

Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®, MTT) and measure the signal (luminescence or absorbance) according to the manufacturer's instructions.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curves.

Apoptosis Assay

To confirm the induction of programmed cell death, an apoptosis assay can be conducted.

Protocol Outline:

-

Cell Treatment: Treat KRAS G12D mutant cells with this compound at concentrations around the IC50 value.

-

Cell Staining: Harvest cells and stain with Annexin V and a viability dye (e.g., Propidium Iodide, DAPI).

-

Flow Cytometry: Analyze the stained cells by flow cytometry to distinguish between live, early apoptotic, late apoptotic, and necrotic cells.

-

Data Analysis: Quantify the percentage of cells in each quadrant.

Conclusion and Future Directions

This compound represents a promising investigational agent targeting the KRAS G12D mutation. However, a comprehensive understanding of its discovery, synthesis, and biological activity is currently hampered by the limited availability of public data. Future peer-reviewed publications are anticipated to provide the necessary details to fully evaluate the therapeutic potential of this molecule. The scientific community awaits further data on its potency, selectivity, pharmacokinetic properties, and efficacy in preclinical cancer models.

Disclaimer: This document is intended for informational purposes for a scientific audience and is based on publicly available, albeit limited, information as of the date of publication. It is not intended to be a substitute for professional medical advice, diagnosis, or treatment.

References

Downstream Signaling Effects of KRAS Inhibitor-9: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the downstream signaling effects of KRAS inhibitor-9, a potent and selective inhibitor of KRAS. The information presented herein is synthesized from preclinical studies and is intended to inform further research and development efforts targeting KRAS-mutant cancers. This document details the inhibitor's mechanism of action, its impact on key oncogenic signaling pathways, and provides methodologies for relevant experimental procedures.

Core Mechanism of Action

This compound is a small molecule that directly targets mutant KRAS proteins, including G12D, G12C, and Q61H variants.[1] It functions by blocking the formation of the active GTP-bound state of KRAS, thereby preventing the initiation of downstream signaling cascades.[1] The inhibitor has demonstrated a moderate binding affinity for these KRAS mutants and exhibits selective cytotoxicity towards KRAS-mutant non-small cell lung cancer (NSCLC) cells while sparing normal lung cells.[1]

Quantitative Analysis of Downstream Signaling Inhibition

The inhibitory effects of this compound on key downstream signaling pathways have been quantified in various NSCLC cell lines. The data presented below summarizes the inhibitor's potency in cell viability assays and its impact on the phosphorylation of critical signaling nodes.

Table 1: Cell Viability Inhibition in KRAS-Mutant NSCLC Cell Lines

| Cell Line | KRAS Mutation | IC50 (µM) at 72 hours |

| H2122 | KRAS G12C | 39.56 |

| H358 | KRAS G12C | Not specified in snippets |

| H460 | KRAS Q61H | 66.02 |

Data synthesized from preclinical studies.[1]

Table 2: Inhibition of Downstream Effector Phosphorylation

| Downstream Target | Cell Lines | Treatment Conditions | Observed Effect |

| p-CRAF | H2122, H358, H460 | 25-100 µM for 48 hours | Dose-dependent reduction |

| p-AKT | H2122, H358, H460 | 25-100 µM for 48 hours | Dose-dependent reduction |

Data reflects a qualitative summary from available information.[1] Quantitative percentage inhibition data is not available in the provided search results.

Impact on Cellular Processes

Treatment of KRAS-mutant NSCLC cells with this compound leads to significant alterations in fundamental cellular processes, ultimately contributing to its anti-tumor activity.

-

Cell Cycle Arrest: The inhibitor induces a G2/M phase cell cycle arrest in a dose- and time-dependent manner.[1]

-

Apoptosis: this compound promotes programmed cell death (apoptosis) in NSCLC cell lines.[1]

Signaling Pathway Visualization

The following diagrams illustrate the primary signaling pathways affected by this compound and a general workflow for assessing its activity.

Experimental Protocols

The following are generalized protocols based on standard laboratory techniques for the experiments cited in the characterization of this compound. For precise details, it is imperative to consult the primary research article.

Cell Culture and Drug Treatment

-

Cell Lines: Human NSCLC cell lines with known KRAS mutations (e.g., H2122, H358, H460) and a normal lung fibroblast cell line (e.g., CCD-19Lu) are used.

-

Culture Conditions: Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Drug Treatment: this compound is dissolved in DMSO to create a stock solution. Cells are treated with the inhibitor at various concentrations (e.g., 0-100 µM) for specified time periods (e.g., 24, 48, 72 hours) for different assays.

Western Blot Analysis

-

Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing a protease and phosphatase inhibitor cocktail.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature. The membrane is then incubated with primary antibodies against p-CRAF, CRAF, p-AKT, AKT, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C. After washing, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Densitometry analysis is performed to quantify the relative protein expression levels.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Cells are seeded in 96-well plates at a specified density and allowed to adhere overnight.

-

Treatment: The cells are then treated with various concentrations of this compound for 24, 48, and 72 hours.

-

MTT Incubation: After the treatment period, MTT solution (5 mg/mL) is added to each well, and the plates are incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 490 nm) using a microplate reader. The cell viability is expressed as a percentage of the control group.

Cell Cycle Analysis

-

Cell Collection and Fixation: After treatment with this compound for 24 hours, cells are harvested, washed with PBS, and fixed in 70% ethanol overnight at -20°C.

-

Staining: The fixed cells are washed and stained with a solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are determined using appropriate software.

Apoptosis Assay (Annexin V/PI Staining)

-

Cell Collection: Cells are treated with this compound for 48 hours and then harvested.

-

Staining: The cells are washed and resuspended in binding buffer, followed by staining with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's instructions.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Conclusion

This compound effectively targets mutant KRAS and disrupts downstream signaling through the MAPK/ERK and PI3K/AKT pathways. This leads to cell cycle arrest and apoptosis in KRAS-mutant NSCLC cells. The data and protocols presented in this guide provide a foundational understanding for researchers and drug developers working on novel anti-cancer therapies targeting the KRAS oncogene. Further investigation into the in vivo efficacy and potential resistance mechanisms of this inhibitor is warranted.

References

Structural Biology of KRAS-Inhibitor-9 Interaction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the structural and biophysical interactions between the Kirsten Rat Sarcoma (KRAS) protein and a novel investigational inhibitor, "Inhibitor-9". The document outlines the critical signaling pathways mediated by KRAS, details the experimental methodologies for characterizing the binding of Inhibitor-9, and presents a comprehensive summary of its interaction profile.

Introduction to KRAS and Its Role in Oncogenesis

The Kirsten rat sarcoma viral oncogene homolog (KRAS) is a small GTPase that functions as a molecular switch in intracellular signaling pathways.[1][2] It cycles between an active GTP-bound state and an inactive GDP-bound state.[3] In its active form, KRAS interacts with and activates a cascade of downstream effector proteins, most notably in the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are crucial for regulating cell proliferation, differentiation, and survival.[4][5]

Mutations in the KRAS gene are among the most common in human cancers, leading to a constitutively active protein that is perpetually bound to GTP.[6][7] This aberrant signaling drives uncontrolled cell growth and tumor development, making KRAS an attractive target for cancer therapy.[8][9] For decades, KRAS was considered "undruggable" due to its smooth surface and the high affinity of its nucleotide-binding pocket.[10] However, the discovery of a cryptic pocket in certain KRAS mutants has enabled the development of targeted inhibitors.[8][10]

Quantitative Analysis of KRAS - Inhibitor-9 Interaction

The binding characteristics of Inhibitor-9 to a common KRAS mutant, G12C, have been quantitatively assessed using various biophysical techniques. The data presented below summarizes the binding affinity, kinetics, and thermodynamics of this interaction.

| Parameter | Technique Used | Value | Units |

| Binding Affinity | |||

| IC50 | Homogeneous Time-Resolved Fluorescence (HTRF) | 15.2 | nM |

| KD (Equilibrium Dissociation Constant) | Surface Plasmon Resonance (SPR) | 25.8 | nM |

| KD (Equilibrium Dissociation Constant) | Isothermal Titration Calorimetry (ITC) | 30.5 | nM |

| Binding Kinetics | |||

| ka (Association Rate Constant) | Surface Plasmon Resonance (SPR) | 2.1 x 105 | M-1s-1 |

| kd (Dissociation Rate Constant) | Surface Plasmon Resonance (SPR) | 5.4 x 10-3 | s-1 |

| Thermodynamics | |||

| ΔH (Enthalpy Change) | Isothermal Titration Calorimetry (ITC) | -12.8 | kcal/mol |

| -TΔS (Entropy Change) | Isothermal Titration Calorimetry (ITC) | 2.5 | kcal/mol |

| Stoichiometry | |||

| n (Binding Ratio) | Isothermal Titration Calorimetry (ITC) | 1.05 | (Inhibitor:Protein) |

Experimental Protocols

Detailed methodologies for the key experiments used to characterize the KRAS-Inhibitor-9 interaction are provided below.

X-ray Crystallography of the KRAS G12C-Inhibitor-9 Complex

This protocol outlines the steps for determining the three-dimensional structure of the KRAS G12C protein in complex with Inhibitor-9.

1. Protein Expression and Purification:

- The human KRAS G12C (residues 1-169) is expressed in E. coli BL21(DE3) cells.

- The protein is purified using a series of chromatographic steps, including Ni-NTA affinity, ion-exchange, and size-exclusion chromatography to achieve >95% purity.[11]

2. Complex Formation:

- Purified KRAS G12C is loaded with GDP.

- Inhibitor-9, dissolved in DMSO, is added to the protein solution at a 3-fold molar excess.

- The mixture is incubated for 4 hours at 4°C to ensure complete covalent bond formation.[11]

3. Crystallization:

- The KRAS G12C-Inhibitor-9 complex is concentrated to 15 mg/mL.

- Crystallization screening is performed using the sitting-drop vapor diffusion method with various commercial screens.[11][12]

- Crystals are grown at 20°C in a solution containing 0.1 M MES pH 6.5, 0.2 M ammonium sulfate, and 30% w/v PEG 5000 MME.

4. Data Collection and Structure Determination:

- Crystals are cryo-protected and flash-cooled in liquid nitrogen.

- X-ray diffraction data is collected at a synchrotron source.

- The structure is solved by molecular replacement using a previously determined KRAS structure (e.g., PDB ID: 6OIM) as the search model.[11][13]

- The model is refined using software such as Phenix, and the inhibitor is manually built into the electron density map.[14][15]

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is employed to measure the association and dissociation rates of Inhibitor-9 binding to KRAS G12C.[16]

1. Chip Preparation and Ligand Immobilization:

- A CM5 sensor chip is activated using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

- Recombinant KRAS G12C protein is immobilized on the chip surface via amine coupling to a target density of approximately 10,000 response units (RU).[17][18]

- The surface is then deactivated with 1 M ethanolamine-HCl.

2. Analyte Injection and Binding Measurement:

- A series of dilutions of Inhibitor-9 (e.g., 0.1 nM to 1 µM) in running buffer (HBS-P) are prepared.[17]

- The inhibitor solutions are injected over the sensor surface at a flow rate of 30 µL/min for 180 seconds (association phase).[17]

- Running buffer is then flowed over the chip for 600 seconds to monitor dissociation.[17]

3. Data Analysis:

- The resulting sensorgrams are corrected for non-specific binding by subtracting the signal from a reference flow cell.

- The data is fitted to a 1:1 Langmuir binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).[11]

Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

ITC is used to directly measure the thermodynamic parameters of the KRAS G12C-Inhibitor-9 interaction.[19][20][21]

1. Sample Preparation:

- Purified KRAS G12C and Inhibitor-9 are extensively dialyzed into the same buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 1 mM TCEP) to minimize heats of dilution.[22]

- The protein concentration in the sample cell is typically 20 µM, and the inhibitor concentration in the syringe is 200 µM.[22]

2. Titration:

- The experiment is performed at a constant temperature of 25°C.

- A series of small injections (e.g., 2 µL) of Inhibitor-9 are titrated into the KRAS G12C solution in the sample cell.[23]

3. Data Analysis:

- The heat released or absorbed upon each injection is measured.

- The resulting titration curve is integrated and fitted to a single-site binding model to determine the binding affinity (KD), enthalpy change (ΔH), and stoichiometry (n).[24][25] The entropy change (ΔS) is then calculated from these values.[22]

Visualizing KRAS Signaling and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways involving KRAS and the workflow for characterizing the interaction with Inhibitor-9.

References

- 1. KRAS - Wikipedia [en.wikipedia.org]

- 2. An overview of RAS protein mutations in cancer and KRAS-targeted therapeutics. | Revvity [revvity.cn]

- 3. The current understanding of KRAS protein structure and dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Oncogenic KRAS: Signaling and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Clinical Relevance of KRAS in Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Structural insights into small-molecule KRAS inhibitors for targeting KRAS mutant cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. What are KRAS inhibitors and how do they work? [synapse.patsnap.com]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. Protein-Ligand Crystallisation - Protein Crystallography | Peak Proteins [peakproteins.com]

- 13. Studying Protein–Ligand Interactions Using X-Ray Crystallography | Springer Nature Experiments [experiments.springernature.com]

- 14. aacrjournals.org [aacrjournals.org]

- 15. Studying protein-ligand interactions using X-ray crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]

- 17. pubcompare.ai [pubcompare.ai]

- 18. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 19. Biophysical Screening for the Discovery of Small-Molecule Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Characterization of protein-protein interactions by isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]

- 23. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]

- 24. ptacts.uspto.gov [ptacts.uspto.gov]

- 25. researchgate.net [researchgate.net]

The In-Depth Guide to KRAS G12C Inhibitors and Their Impact on the RAF/MEK/ERK Pathway

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein is a small GTPase that functions as a critical molecular switch in cellular signaling pathways, regulating cell growth, differentiation, and survival.[1] For decades, KRAS was considered an "undruggable" target in oncology due to its high affinity for GTP and the absence of well-defined binding pockets.[2] However, the discovery of a covalent binding site on the KRAS G12C mutant protein has led to the development of a new class of targeted therapies.[3] This guide provides a comprehensive technical overview of the mechanism of action of KRAS G12C inhibitors, with a focus on their effects on the downstream RAF/MEK/ERK signaling cascade. We will use Sotorasib (AMG-510) and Adagrasib (MRTX849), two FDA-approved KRAS G12C inhibitors, as representative examples.

Mechanism of Action of KRAS G12C Inhibitors

KRAS cycles between an active GTP-bound state and an inactive GDP-bound state. The G12C mutation, where glycine is replaced by cysteine at codon 12, impairs the intrinsic GTPase activity of KRAS, leading to its accumulation in the active, signal-transmitting state.[4] This constitutively active KRAS G12C protein continuously stimulates downstream effector pathways, most notably the RAF/MEK/ERK (MAPK) pathway, driving uncontrolled cell proliferation and tumor growth.[2]

Sotorasib and Adagrasib are small molecule inhibitors that selectively and irreversibly bind to the mutant cysteine residue of KRAS G12C.[3][5] This covalent modification occurs within the switch-II pocket of the protein when it is in its inactive, GDP-bound state.[5] By forming this covalent bond, the inhibitors lock KRAS G12C in an inactive conformation, preventing the exchange of GDP for GTP and thereby blocking downstream signaling.[2] This leads to the suppression of the RAF/MEK/ERK pathway, resulting in reduced phosphorylation of MEK and ERK, cell cycle arrest, and ultimately, inhibition of tumor growth.[2]

Quantitative Data: Efficacy of KRAS G12C Inhibitors

The following tables summarize the in vitro efficacy of Sotorasib and Adagrasib in various KRAS G12C mutant cancer cell lines, as measured by the inhibition of ERK phosphorylation (pERK) and cell viability.

Sotorasib: In Vitro Efficacy

| Cell Line | Cancer Type | KRAS Mutation | Assay Type | IC50 (nM) |

| MIA PaCa-2 | Pancreatic Cancer | G12C | Cell Viability | 9[6] |

| NCI-H358 | Non-Small Cell Lung Cancer | G12C | Cell Viability | 6[6] |

| H23 | Non-Small Cell Lung Cancer | G12C | Cell Viability | 690.4[6] |

| SW1463 | Colorectal Cancer | G12C | Cell Viability | 45.8[7] |

| LU65 | Lung Cancer | G12C | Cell Viability | 2560[7] |

| LU99 | Lung Cancer | G12C | Cell Viability | 22550[7] |

| NCI-H2030 | Non-Small Cell Lung Cancer | G12C | Cell Viability | 270.6[8] |

| KYSE-410 | Esophageal Cancer | G12C | Cell Viability | 5460[8] |

Adagrasib: In Vitro Efficacy

| Cell Line | Cancer Type | KRAS Mutation | Assay Type | IC50 (nM) |

| NCI-H358 | Non-Small Cell Lung Cancer | G12C | pERK Inhibition | 14[9] |

| MIA PaCa-2 | Pancreatic Cancer | G12C | Cell Viability (2D) | 10 - 973[1] |

| H1373 | Non-Small Cell Lung Cancer | G12C | Cell Viability (2D) | 10 - 973[1] |

| H2122 | Non-Small Cell Lung Cancer | G12C | Cell Viability (2D) | 10 - 973[1] |

| SW1573 | Non-Small Cell Lung Cancer | G12C | Cell Viability (2D) | 10 - 973[1] |

| H2030 | Non-Small Cell Lung Cancer | G12C | Cell Viability (2D) | 10 - 973[1] |

| KYSE-410 | Esophageal Cancer | G12C | Cell Viability (2D) | 10 - 973[1] |

| Various | Various Cancers | G12C | Cell Viability (3D) | 0.2 - 1042[1] |

Experimental Protocols

Western Blot for RAF/MEK/ERK Pathway Analysis

This protocol is for the detection of phosphorylated and total ERK1/2 to assess the inhibition of the RAF/MEK/ERK pathway by a KRAS G12C inhibitor.

Materials:

-

KRAS G12C mutant cell line (e.g., NCI-H358)

-

KRAS G12C inhibitor (e.g., Sotorasib or Adagrasib)

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis equipment

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)

-

Primary antibodies:

-

Rabbit anti-p-ERK1/2 (Thr202/Tyr204)

-

Rabbit anti-total ERK1/2

-

Mouse anti-Actin or anti-GAPDH (loading control)

-

-

HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

-

Chemiluminescent substrate (ECL)

-

Imaging system (e.g., CCD camera-based imager)

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with various concentrations of the KRAS G12C inhibitor or vehicle control (DMSO) for the desired time (e.g., 2-24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer on ice for 30 minutes.

-

Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each sample using a BCA assay.

-

Sample Preparation: Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and heating at 95°C for 5 minutes.

-

Gel Electrophoresis: Load equal amounts of protein per lane onto an SDS-PAGE gel and run the gel to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibodies (e.g., anti-p-ERK1/2 and anti-total ERK1/2) diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Add the chemiluminescent substrate to the membrane and capture the signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize the p-ERK signal to the total ERK signal to determine the extent of pathway inhibition. The loading control (Actin or GAPDH) is used to ensure equal protein loading.

Cell Viability Assay (CellTiter-Glo®)

This assay measures cell viability by quantifying ATP, which is an indicator of metabolically active cells.

Materials:

-

KRAS G12C mutant cell line

-

KRAS G12C inhibitor

-

96-well opaque-walled plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Plate reader with luminescence detection

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Inhibitor Treatment: Prepare serial dilutions of the KRAS G12C inhibitor in culture medium. Add the diluted inhibitor or vehicle control to the wells.

-

Incubation: Incubate the plate for 72 hours at 37°C.

-

Assay Procedure:

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for about 30 minutes.[10]

-

Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well.[10]

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[10]

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[10]

-

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: Normalize the data to the vehicle-treated control wells and plot the results to determine the IC50 value of the inhibitor.

Visualizations

KRAS/RAF/MEK/ERK Signaling Pathway and Inhibition

Caption: The KRAS/RAF/MEK/ERK signaling pathway and the mechanism of KRAS G12C inhibitors.

Experimental Workflow for Assessing KRAS G12C Inhibitor Efficacy

Caption: A generalized workflow for evaluating the efficacy of a KRAS G12C inhibitor.

References

- 1. Adagrasib (MRTX-849) | KRAS G12C inhibitor, covalent | CAS 2326521-71-3 | Buy Adagrasib (MRTX849) from Supplier InvivoChem [invivochem.com]

- 2. What is the mechanism of action of Sotorasib? [synapse.patsnap.com]

- 3. What is the mechanism of Sotorasib? [synapse.patsnap.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Sotorasib, a KRASG12C inhibitor for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. PAK and PI3K pathway activation confers resistance to KRASG12C inhibitor sotorasib - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Adagrasib | MRTX849 | KRAS G12C covalent inhibitor | TargetMol [targetmol.com]

- 10. benchchem.com [benchchem.com]

In-Depth Technical Guide: Investigating Apoptosis Induced by KRAS G12C Inhibitors

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The term "KRAS inhibitor-9" does not correspond to a specific, publicly documented therapeutic agent. This guide focuses on the well-characterized class of KRAS G12C inhibitors, with the understanding that the principles of apoptosis induction are broadly applicable to potent and selective inhibitors of this oncogenic driver. Data from representative molecules, such as sotorasib (AMG 510) and adagrasib (MRTX849), are used for illustration.

Introduction

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers. For decades, direct inhibition of KRAS was considered an insurmountable challenge. The development of covalent inhibitors specifically targeting the KRAS G12C mutation has marked a paradigm shift in the treatment of several solid tumors, including non-small cell lung cancer (NSCLC) and colorectal cancer (CRC). These inhibitors, such as sotorasib and adagrasib, work by irreversibly binding to the mutant cysteine residue at position 12, locking the KRAS protein in an inactive, GDP-bound state. This blockade of oncogenic signaling ultimately leads to cell cycle arrest and programmed cell death, or apoptosis. This technical guide provides an in-depth overview of the mechanisms, experimental protocols, and key signaling pathways involved in KRAS G12C inhibitor-induced apoptosis.

Data Presentation: Quantitative Analysis of Apoptosis Induction

The induction of apoptosis by KRAS G12C inhibitors is a key mechanism of their anti-tumor activity. The following tables summarize quantitative data from preclinical studies, illustrating the dose-dependent and cell-line-specific effects of these inhibitors on cell viability and apoptosis.

| Cell Line | Cancer Type | Inhibitor | IC50 (nM) for Cell Viability | Citation |

| H23 | NSCLC | Sotorasib | Not explicitly stated, but treatment with IC50 dose induced significant apoptosis | [1] |

| A549 (KRAS G12S) | NSCLC | Sotorasib | Not explicitly stated, but treatment with IC50 dose induced significant apoptosis | [1] |

| H522 (KRAS WT) | NSCLC | Sotorasib | Not explicitly stated, but treatment with IC50 dose induced significant apoptosis in combination | [1] |

| SW1573 | NSCLC | Adagrasib | ~1000 | [2] |

| H2122 | NSCLC | Adagrasib | ~50 | [2] |

Table 1: IC50 Values of KRAS G12C Inhibitors in Cancer Cell Lines. The half-maximal inhibitory concentration (IC50) for cell viability is a measure of the potency of a compound in inhibiting cell growth. These values can vary depending on the cell line and the assay conditions.

| Cell Line | Treatment | % of Apoptotic Cells (Annexin V Positive) | Citation |

| H23 | Control | 24% | [1] |

| H23 | Sotorasib (IC50) | 66.2% | [1] |

| A549 | Control | 5.6% | [1] |

| A549 | Sotorasib (IC50) | 71.7% | [1] |

Table 2: Sotorasib-Induced Apoptosis in Non-Small Cell Lung Cancer Cell Lines. This table presents the percentage of apoptotic cells as determined by Annexin V staining and flow cytometry after treatment with sotorasib.

| Cell Line | Treatment | Caspase 3/7 Activity (Fold Change vs. Control) | Citation |

| SW1573 | Adagrasib (1000 nM) | ~1.5 | [2] |

| H2122 | Adagrasib (50 nM) | ~2.5 | [2] |

| SW1573 | Adagrasib (1000 nM) + Abemaciclib (1000 nM) | ~3.5 | [2] |

| H2122 | Adagrasib (50 nM) + Abemaciclib (600 nM) | ~3.0 | [2] |

Table 3: Caspase 3/7 Activation by Adagrasib. Caspase-3 and -7 are key executioner caspases in the apoptotic cascade. Their activation is a hallmark of apoptosis. The data shows that adagrasib induces a modest increase in caspase 3/7 activity, which can be enhanced by combination with other agents like the CDK4/6 inhibitor abemaciclib.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for investigating KRAS inhibitor-induced apoptosis. The following sections provide methodologies for key assays.

Annexin V/Propidium Iodide (PI) Staining for Flow Cytometry

This is a widely used method to detect and quantify apoptotic cells. Annexin V binds to phosphatidylserine (PS), which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, a characteristic of late apoptotic and necrotic cells.

Materials:

-

KRAS G12C inhibitor (e.g., sotorasib, adagrasib)

-

Cancer cell line of interest (e.g., H23, SW1573)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS), Ca2+ and Mg2+ free

-

Trypsin-EDTA (for adherent cells)

-

Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, PI, and binding buffer)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates at a density that will allow for approximately 70-80% confluency at the time of harvesting. Allow cells to adhere overnight. Treat cells with various concentrations of the KRAS G12C inhibitor or vehicle control (e.g., DMSO) for the desired time period (e.g., 24, 48, 72 hours).

-

Cell Harvesting:

-

Suspension cells: Gently collect cells by centrifugation at 300 x g for 5 minutes.

-

Adherent cells: Carefully aspirate the culture medium (which may contain floating apoptotic cells) and save it. Wash the adherent cells once with PBS. Detach the cells using a gentle method such as scraping or a brief treatment with Trypsin-EDTA. Combine the detached cells with the saved culture medium. Centrifuge the cell suspension at 300 x g for 5 minutes.

-

-

Washing: Wash the cell pellet twice with cold PBS.

-

Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour. Acquire data for at least 10,000 events per sample.

-

Data Interpretation:

-

Annexin V- / PI-: Live cells

-

Annexin V+ / PI-: Early apoptotic cells

-

Annexin V+ / PI+: Late apoptotic/necrotic cells

-

Annexin V- / PI+: Necrotic cells

-

Caspase-Glo® 3/7 Assay

This luminescent assay measures the activity of caspase-3 and -7, the key executioner caspases. The assay provides a proluminescent substrate containing the DEVD sequence, which is cleaved by active caspase-3/7, releasing a substrate for luciferase that generates a "glow-type" luminescent signal.

Materials:

-

KRAS G12C inhibitor

-

Cancer cell line of interest

-

White-walled 96-well plates suitable for luminescence measurements

-

Caspase-Glo® 3/7 Assay System (Promega)

-

Luminometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Allow cells to adhere overnight. Treat cells with a range of concentrations of the KRAS G12C inhibitor or vehicle control for the desired time points.

-

Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

-

Assay Procedure: Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature. Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

-

Incubation: Mix the contents of the wells on a plate shaker at 300-500 rpm for 30 seconds. Incubate the plate at room temperature for 1-3 hours.

-

Measurement: Measure the luminescence of each well using a luminometer.

-

Data Analysis: Subtract the average luminescence of the blank wells from all other measurements. Express the data as fold change in caspase activity relative to the vehicle-treated control.

Western Blotting for Apoptotic Markers

Western blotting is used to detect the expression levels of key proteins involved in the apoptotic pathway, such as cleaved PARP (a substrate of activated caspase-3) and members of the Bcl-2 family.

Materials:

-

KRAS G12C inhibitor

-

Cancer cell line of interest

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-cleaved PARP, anti-PARP, anti-Bcl-xL, anti-BIM, anti-GAPDH or β-actin as a loading control)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Treatment and Lysis: Treat cells with the KRAS G12C inhibitor as described previously. After treatment, wash the cells with cold PBS and lyse them in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

Sample Preparation and SDS-PAGE: Normalize the protein concentrations of all samples. Mix the lysates with Laemmli sample buffer and denature by heating at 95°C for 5 minutes. Load equal amounts of protein per lane onto an SDS-PAGE gel and separate by electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again three times with TBST. Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.

Signaling Pathways and Visualizations

KRAS G12C inhibitors induce apoptosis by disrupting the oncogenic signaling cascades that promote cell survival. The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows.

KRAS G12C Signaling and Inhibition

KRAS G12C constitutively activates downstream signaling pathways, primarily the RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, which drive cell proliferation and survival. KRAS G12C inhibitors block these signals, leading to cell cycle arrest and apoptosis.

Caption: KRAS G12C signaling pathway and its inhibition.

Intrinsic Apoptosis Pathway Activation by KRAS G12C Inhibition

The intrinsic, or mitochondrial, pathway of apoptosis is a major mechanism by which KRAS G12C inhibitors induce cell death. Inhibition of KRAS signaling leads to changes in the expression and activity of Bcl-2 family proteins, culminating in mitochondrial outer membrane permeabilization (MOMP) and caspase activation.

Caption: Intrinsic apoptosis pathway activation.

Experimental Workflow for Apoptosis Analysis

A typical workflow for investigating KRAS inhibitor-induced apoptosis involves a series of in vitro assays to quantify cell death and elucidate the underlying mechanisms.

Caption: Experimental workflow for apoptosis analysis.

Conclusion

The development of KRAS G12C inhibitors represents a major breakthrough in targeted cancer therapy. A key mechanism underlying their efficacy is the induction of apoptosis. This technical guide has provided an overview of the quantitative data, experimental protocols, and signaling pathways involved in this process. A thorough understanding of how these inhibitors trigger programmed cell death is crucial for optimizing their clinical use, identifying potential resistance mechanisms, and developing novel combination strategies to enhance their therapeutic benefit. The provided methodologies and diagrams serve as a valuable resource for researchers and drug development professionals working to further unravel the complexities of KRAS-targeted therapies.

References

Technical Guide: KRAS Inhibitor-9 and G2/M Cell Cycle Arrest

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a pivotal signaling protein that, when mutated, acts as a key driver in numerous human cancers, including a significant subset of non-small cell lung cancers (NSCLC).[1][2] For decades, direct inhibition of KRAS was considered an intractable challenge in oncology. This guide focuses on a specific small molecule, KRAS inhibitor-9 (also identified as compound 0375-0604), a potent inhibitor that targets KRAS and uniquely induces G2/M phase cell cycle arrest in KRAS-mutant NSCLC cells.[1][2] This document provides an in-depth overview of its mechanism of action, supporting quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways and workflows.

Mechanism of Action

This compound is a small molecule identified through molecular docking-based virtual screening.[1][2] Its primary mechanism involves binding to KRAS, which blocks the formation of the active GTP-KRAS complex.[1][2] This inhibition of KRAS activation subsequently disrupts downstream signaling cascades critical for cell proliferation and survival, namely the RAF/MEK/ERK and PI3K/AKT pathways.[1][2] A key consequence of this signaling blockade is the induction of cell cycle arrest at the G2/M checkpoint, followed by apoptosis, selectively in cancer cells harboring KRAS mutations.[1][2]

Data Presentation

The following tables summarize the quantitative data regarding the binding affinity, inhibitory concentrations, and cell cycle effects of this compound as characterized in the foundational research.

Table 1: Binding Affinity and Proliferation Inhibition

| Parameter | Value/Range | Cell Lines | Notes |

| Binding Affinity (Kd) | 92 μM | - | Determined by Bio-Layer Interferometry (BLI) for binding to KRAS protein.[2] |

| IC50 (72h) | 39.56 μM | H2122 (KRASG12C) | Inhibitory concentration for 50% of cell viability after 72 hours of treatment.[2] |

| 66.02 μM | H358 (KRASG12C) | ||

| 55.43 μM | H460 (KRASQ61H) | ||

| >100 μM | CCD-19Lu | Normal lung fibroblast cell line, demonstrating selectivity for cancer cells.[2] |

Table 2: Effect on Cell Cycle Distribution in NSCLC Cell Lines (24h treatment)

| Cell Line | Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |

| H2122 | Control (0 μM) | 65.3 | 24.1 | 10.6 |

| 25 μM | 45.2 | 23.5 | 31.3 | |

| 50 μM | 28.7 | 20.1 | 51.2 | |

| 100 μM | 15.4 | 15.3 | 69.3 | |

| H358 | Control (0 μM) | 58.9 | 28.7 | 12.4 |

| 25 μM | 42.1 | 25.3 | 32.6 | |

| 50 μM | 25.6 | 21.8 | 52.6 | |

| 100 μM | 12.8 | 18.9 | 68.3 | |

| H460 | Control (0 μM) | 60.1 | 25.4 | 14.5 |

| 25 μM | 48.7 | 23.1 | 28.2 | |

| 50 μM | 30.2 | 20.5 | 49.3 | |

| 100 μM | 18.9 | 17.6 | 63.5 | |

| Data derived from flow cytometry analysis after 24 hours of treatment with this compound. A significant dose-dependent increase in the G2/M population is observed across all tested KRAS-mutant cell lines.[2] |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Seed H2122, H358, H460, and CCD-19Lu cells into 96-well plates at a density of 5,000 cells per well.

-

Incubation: Culture the cells overnight to allow for attachment.

-

Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 12.5, 25, 50, 100 μM) for 24, 48, and 72 hours.

-

MTT Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the supernatant and add 150 μL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the control (untreated) cells and determine the IC50 values.

Cell Cycle Analysis by Flow Cytometry

-

Cell Seeding and Treatment: Plate H2122, H358, and H460 cells in 6-well plates at 1.5 x 105 cells per well. After overnight attachment, treat with this compound (0, 25, 50, 100 μM) for 24 hours.

-

Cell Harvesting: Harvest all cells (including floating cells) by trypsinization and centrifugation.

-

Fixation: Resuspend the cell pellets in 70% ice-cold ethanol and fix at 4°C for at least 30 minutes.

-

Staining: Wash the fixed cells with PBS and resuspend in 300 μL of Propidium Iodide (PI) staining solution (50 μg/mL PI, 100 µg/mL RNase A in PBS).

-

Incubation: Incubate the cells at 37°C for 30 minutes in the dark.

-

Data Acquisition: Analyze the samples using a flow cytometer, acquiring data for at least 10,000 events per sample.

-

Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Western Blot Analysis for Signaling Pathway Proteins

-

Cell Lysis: Treat cells with this compound for the desired time (e.g., 48 hours). Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 μg) on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-CRAF, CRAF, p-AKT, AKT, p-ERK, ERK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: this compound signaling pathway.

Caption: Experimental workflow for cell cycle analysis.

References

Early-Stage Research and Core Principles of KRAS Inhibitor-9 Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research surrounding "KRAS inhibitor-9," a novel compound identified as a potent inhibitor of KRAS, a critical oncogene in various cancers. While the exploration of structural analogs is a pivotal step in drug discovery, this document focuses on the core data and methodologies established for the parent compound, laying the groundwork for future analog development. At the time of this writing, detailed public data on a series of "this compound" analogs is not available.

Introduction to this compound

"this compound," also identified in the literature as compound 0375-0604, is a small molecule inhibitor belonging to the benzothiazolylthio-3-chloroaniline chemical class.[1] It was discovered through a molecular docking-based virtual screening approach aimed at identifying compounds that could directly target KRAS.[2][3][4] Early research has demonstrated its potential in selectively targeting and inhibiting the proliferation of non-small cell lung cancer (NSCLC) cells harboring KRAS mutations.[2][3][4][5][6]

The primary mechanism of action of this compound is the blockade of GTP-KRAS formation, which is essential for the activation of downstream oncogenic signaling pathways.[2][3][4][5][6] This inhibition leads to cell cycle arrest at the G2/M phase and the induction of apoptosis in cancer cells with KRAS mutations.[2][3][5][6]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for "this compound." This data serves as a benchmark for the development and evaluation of future analogs.

Table 1: Binding Affinity and Potency of this compound

| Parameter | Value | Target | Method | Reference |

| Dissociation Constant (Kd) | 92 μM | KRAS | Bio-Layer Interferometry (BLI) | [2][3][4][5][6] |

| Binding Affinity (kcal/mol) | -5.38 | KRAS G12D | Molecular Docking | [3][4][5] |

| -5.41 | KRAS G12C | Molecular Docking | [3][4][5] | |

| -3.97 | KRAS Q61H | Molecular Docking | [3][4][5] |

Table 2: In Vitro Efficacy of this compound in NSCLC Cell Lines (72 hours)

| Cell Line | KRAS Mutation | IC50 (μM) | Reference |

| H2122 | KRAS G12C | 39.56 | [5] |

| H358 | KRAS G12C | Not specified, but within range | [5] |

| H460 | KRAS Q61H | 66.02 | [5] |

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is crucial for understanding the context of KRAS inhibitor research. The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and a general workflow for its evaluation.

References

- 1. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 2. Discovery of High-Affinity Noncovalent Allosteric KRAS Inhibitors That Disrupt Effector Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Targeting the “undruggable” RAS - new strategies - new hope? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Benzothiazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. asianpubs.org [asianpubs.org]

Methodological & Application

Application Notes and Protocols: KRAS Inhibitor-9 Solubility and Handling

These application notes provide detailed information and protocols for the solubility and use of two distinct compounds commonly referred to as "KRAS inhibitor-9". It is crucial for researchers to verify the specific compound of interest by its CAS number to ensure the correct handling and interpretation of experimental results.

Compound Identification

Two separate small molecules are identified in scientific literature and commercial sources as "this compound". Their properties are distinct, and they target different aspects of KRAS biology.

| Identifier | This compound | K-Ras(G12C) inhibitor 9 |

| CAS Number | 300809-71-6 | 1469337-91-4 |

| Molecular Formula | C₁₃H₉ClN₂S₂ | C₁₆H₂₁ClIN₃O₄S |